Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate
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Overview
Description
Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base, followed by cyclization under reflux conditions in a suitable solvent such as 1,4-dioxane . The resulting product is then converted to its sodium salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo-thiazole derivatives.
Substitution: Formation of alkylated imidazo-thiazole derivatives.
Scientific Research Applications
Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: Exhibits notable anti-tuberculosis activity.
Uniqueness: Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its sodium salt form enhances its solubility and bioavailability, making it a promising candidate for further development in various scientific and industrial applications .
Properties
Molecular Formula |
C7H5N2NaO2S |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C7H6N2O2S.Na/c1-4-6(7(10)11)9-3-8-2-5(9)12-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
OMXZSZYJPQFMFE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N2C=NC=C2S1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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